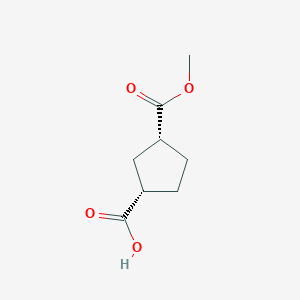

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUHGTQDOMGZOT-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96382-85-3 | |

| Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid in Drug Discovery

An In-depth Guide for Researchers and Medicinal Chemists

Abstract

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid, bearing the CAS Number 96443-42-4 , represents a cornerstone chiral building block in modern medicinal chemistry.[1][2] Its rigid, stereochemically defined cyclopentane framework serves as a crucial scaffold in the synthesis of a class of potent antiviral drugs known as carbocyclic nucleoside analogues. This technical guide provides an in-depth analysis of this compound, from its fundamental properties and strategic synthesis to its critical role in the development of life-saving therapeutics. We will explore the nuanced methodologies for achieving its specific stereochemistry, delve into its spectroscopic characterization, and illuminate its application in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antiviral research and asymmetric synthesis.

Introduction: The Significance of Chiral Scaffolds in Antiviral Therapy

The relentless challenge of viral diseases necessitates the continuous development of novel and effective therapeutic agents. A significant breakthrough in this area was the advent of nucleoside analogues, which act by mimicking natural nucleosides and interfering with viral replication. However, the inherent instability of the glycosidic bond in traditional nucleoside analogues often leads to metabolic degradation and reduced efficacy.

To overcome this limitation, medicinal chemists developed carbocyclic nucleoside analogues, where the furanose oxygen of the ribose sugar is replaced by a methylene group. This substitution confers enhanced metabolic stability while retaining the crucial three-dimensional structure required for biological activity. The cyclopentane ring, as a carbocyclic mimic of the ribose moiety, has become a privileged scaffold in the design of these next-generation antiviral drugs.

This compound is a premier example of a chiral precursor that provides the necessary stereochemical framework for these complex molecules. Its specific cis-configuration and defined absolute stereochemistry at the C1 and C3 positions are pivotal for the correct spatial orientation of functional groups that will ultimately interact with viral enzymes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 96443-42-4 | [1][2] |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Purity | Typically ≥97% | [3][4] |

| Synonyms | (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester, (1S,3R)-cis-3-Carbomethoxycyclopentane-1-carboxylic acid | [1][3] |

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published in publicly accessible literature, the expected NMR and IR signatures can be predicted based on its structure and data from closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentane ring protons, the methoxy group of the ester, and the acidic proton of the carboxylic acid. The protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region. The methoxy protons would be a sharp singlet at approximately 3.7 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons of the ester and carboxylic acid (typically in the 170-180 ppm range), the methoxy carbon (around 52 ppm), and the carbons of the cyclopentane ring (in the 25-45 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), and two distinct C=O stretching bands for the ester and carboxylic acid carbonyl groups (typically in the region of 1700-1740 cm⁻¹).

Strategic Synthesis: Achieving Stereochemical Purity

The therapeutic efficacy of carbocyclic nucleosides is critically dependent on their stereochemistry. Therefore, the synthesis of this compound must be highly stereoselective. The most common and industrially scalable approach involves the desymmetrization of a meso starting material, typically cis-1,3-cyclopentanedicarboxylic acid or its dimethyl ester, through enzymatic resolution.

The Chemoenzymatic Approach: A Self-Validating System

The "meso trick" is a powerful strategy in asymmetric synthesis that allows for the theoretical conversion of 100% of a prochiral meso compound into a single enantiomer. The enzymatic hydrolysis of cis-1,3-cyclopentanedicarboxylic acid dimethyl ester is a prime example of this elegant approach.

Workflow for the Enantioselective Synthesis:

Sources

A Comprehensive Physicochemical Guide to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid for Advanced Drug Development

Abstract

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical synthesis. Its stereodefined cyclopentane core provides a rigid scaffold for the development of novel therapeutics. A profound understanding of its physicochemical properties is not merely academic; it is a prerequisite for efficient process development, formulation design, and regulatory compliance. This technical guide delivers an in-depth analysis of the compound's core physical properties, presents validated experimental protocols for their determination, and explains the scientific rationale behind these methodologies. All data and protocols are grounded in authoritative sources to ensure scientific integrity for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Physicochemical Characterization

In the landscape of modern drug discovery, the path from a promising molecule to a viable drug product is paved with data. For chiral intermediates like this compound (CAS No: 96443-42-4), this data begins with a fundamental physicochemical profile.[1][2][3] Properties such as boiling point, acidity, and solubility govern everything from reaction kinetics and purification strategies to the ultimate bioavailability and stability of the final active pharmaceutical ingredient (API). This document serves as a foundational reference, providing not just the "what" but the "why" and "how" of characterizing this critical synthetic intermediate.

Molecular Identity and Structural Framework

The compound's structure dictates its chemical behavior and interactions. Its identity is unequivocally established by a combination of its formula, weight, and unique chemical identifiers.

Table 1: Core Molecular and Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | [4] |

| CAS Number | 96443-42-4 | [1][4][5][6] |

| Molecular Formula | C₈H₁₂O₄ | [1][3][4] |

| Molecular Weight | 172.18 g/mol | [1][4][5] |

| Canonical SMILES | COC(=O)[C@H]1CCC(=O)O | [4][7] |

| InChI Key | FVUHGTQDOMGZOT-NTSWFWBYSA-N |[4][7] |

The molecule features a cyclopentane ring, which imparts conformational rigidity, substituted with a carboxylic acid and a methyl ester group in a specific cis-(1S,3R) configuration. This precise stereochemistry is paramount for its intended biological activity in target syntheses.

Sources

- 1. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. echemi.com [echemi.com]

- 4. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online [thermofisher.com]

- 7. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Unveiling the Stereochemistry: A Technical Guide to the Structure Elucidation of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and field-proven insights required for the complete structure elucidation of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation and stereochemical assignment.

This compound, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , is a chiral molecule whose biological activity is intrinsically linked to its specific stereoconfiguration. The precise arrangement of the carboxylic acid and methoxycarbonyl groups on the cyclopentane ring dictates its interaction with biological targets. Therefore, unambiguous confirmation of both its constitution and absolute stereochemistry is a critical step in any research or development endeavor.

The Strategic Approach to Structure Elucidation

A multi-technique approach is essential for the comprehensive characterization of this molecule. This guide will detail the roles of Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) techniques for mapping the carbon-hydrogen framework and deducing the relative stereochemistry. Finally, the definitive determination of the absolute configuration via X-ray crystallography will be discussed.

Diagram of the Overall Structure Elucidation Workflow

Caption: Workflow for the comprehensive structure elucidation of this compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint to confirm the molecular weight of the synthesized compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Analysis Mode: Acquire the spectrum in both positive and negative ion modes.

-

Negative Ion Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 171.06. This is often the most intense peak for carboxylic acids.

-

Positive Ion Mode: Adducts such as [M+H]⁺ (m/z 173.08) or [M+Na]⁺ (m/z 195.06) may be observed.

-

-

Data Interpretation: The high-resolution mass data should be compared with the theoretical exact mass of C₈H₁₂O₄ to confirm the elemental composition.

Expected Fragmentation:

While ESI is a soft ionization technique, some in-source fragmentation can occur. In tandem MS (MS/MS) experiments on the [M-H]⁻ ion, characteristic losses would be expected. The fragmentation of dicarboxylic acid monoesters often involves the loss of methanol (CH₃OH, 32 Da) or water (H₂O, 18 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule: the carboxylic acid and the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Interpretation: The presence of the following characteristic absorption bands confirms the functional groups.

Table 1: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3300-2500 | Carboxylic Acid O-H | Very broad, strong stretch, indicative of hydrogen bonding. |

| ~1735 | Ester C=O | Strong, sharp carbonyl stretch. |

| ~1710 | Carboxylic Acid C=O | Strong, sharp carbonyl stretch, often slightly broader than the ester. |

| ~1320-1210 | C-O Stretch | Strong C-O stretching from both the acid and ester. |

| ~2950 | C-H Stretch | Aliphatic C-H stretching. |

The presence of two distinct carbonyl peaks, along with the exceptionally broad O-H stretch, provides strong evidence for the presence of both the carboxylic acid and ester functionalities.

Part 2: Unraveling the Connectivity and Stereochemistry - NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish the cis relationship between the two substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling. Due to the rigidity of the cyclopentane ring, the protons will exhibit complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10-12 | broad singlet | - |

| OCH₃ | ~3.7 | singlet | - |

| H1, H3 | ~2.8 - 3.2 | multiplet | J-coupling with adjacent CH₂ protons |

| CH₂ protons | ~1.8 - 2.5 | multiplet | Complex geminal and vicinal couplings |

The broad singlet for the carboxylic acid proton is highly characteristic and will disappear upon addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange. The methoxy protons will appear as a sharp singlet. The cyclopentane ring protons will present as a complex series of overlapping multiplets due to the conformational flexibility of the five-membered ring and the diastereotopic nature of the methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | DEPT-135 Phase |

| C=O (Acid) | ~178-182 | No signal |

| C=O (Ester) | ~173-176 | No signal |

| OCH₃ | ~52 | Positive |

| C1, C3 | ~40-45 | Positive |

| C2 | ~35-40 | Negative |

| C4, C5 | ~25-30 | Negative |

2D NMR for Structural Confirmation

2D NMR experiments are crucial for unambiguously assigning the complex signals of the cyclopentane ring and confirming the 1,3-disubstitution pattern.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Experiments:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It will show which protons are adjacent to each other, allowing for the tracing of the spin systems within the cyclopentane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton(s).

-

Diagram of Key COSY and HSQC Correlations

Caption: Expected key 2D NMR correlations for the title compound.

Establishing Relative Stereochemistry (cis Configuration)

The cis stereochemistry of the two substituents at C1 and C3 can be inferred from the ¹H-¹H coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. For cis-1,3-disubstituted cyclopentanes, the two substituents prefer to adopt a pseudo-diaxial orientation in the envelope conformation of the ring to minimize steric strain. This conformational preference influences the dihedral angles between adjacent protons, which in turn dictates the magnitude of their coupling constants. A detailed analysis of the coupling patterns, potentially aided by computational modeling, can provide strong evidence for the cis arrangement.

Part 3: The Definitive Proof - Absolute Stereochemistry

While NMR can establish the relative cis configuration, it cannot distinguish between the (1S,3R) enantiomer and its (1R,3S) mirror image.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This can often be achieved by slow evaporation of a solution in a suitable solvent or solvent mixture.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure and refine the model. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the (1S,3R) configuration confirms the absolute stereochemistry.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers and, when coupled with a standard of known configuration, can confirm the enantiomeric purity of the sample.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on a polysaccharide derivative.

-

Method Development: Optimize the mobile phase (a mixture of a nonpolar solvent like hexane and a polar solvent like isopropanol) to achieve baseline separation of the two enantiomers.

-

Analysis: Inject the sample and compare its retention time to that of a certified reference standard of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of molecular weight and functional groups by MS and IR, through the detailed mapping of the molecular framework and relative stereochemistry by 1D and 2D NMR, to the ultimate confirmation of absolute configuration by X-ray crystallography, each step provides a piece of the puzzle. This guide has outlined the key experimental considerations and expected outcomes, providing a robust framework for the confident and accurate characterization of this important chiral molecule.

References

- Vertex AI Search. (2021). IR Spectra of Carboxylic Acids, Amides and Esters.

- JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- LibreTexts. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives.

- Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters.

- ResearchGate. (2011). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids....

- ChemicalBook. (n.d.). 96443-42-4((1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID) Product Description.

- Fisher Scientific. (n.d.). (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%.

- Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005–2011.

- PubChem. (n.d.). 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid.

- ACS Publications. (2012). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO.

- LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Spectral Characterization of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Technical Guide

Molecular Structure and Key Functional Groups

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid possesses a cyclopentane ring with two substituents in a cis configuration: a carboxylic acid group at position 1 and a methoxycarbonyl (methyl ester) group at position 3. The stereochemistry is defined as (1S, 3R), indicating the specific spatial arrangement of these groups. The presence of both a carboxylic acid and an ester functional group dictates the characteristic spectral features of this molecule.

Caption: Anticipated major fragmentation pathways in Mass Spectrometry.

Experimental Protocols

To obtain the spectral data discussed, the following general experimental protocols would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Detect the ions based on their mass-to-charge ratio (m/z).

Caption: General experimental workflow for spectral data acquisition.

References

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (2000). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

-

Journal of Asian Natural Products Research. (2015). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. [Link]

-

PubMed. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. [Link]

-

ACS Publications. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. [Link]

-

The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

OUCI. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ACS Publications. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. [Link]

-

PubMed. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. [Link]

-

Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

-

PubChem. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. [Link]

A Technical Guide to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery

Abstract

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentane core, adorned with strategically placed and stereochemically defined functional groups, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, stereoselective synthesis, and critical applications in the development of novel therapeutics, particularly antiviral and central nervous system agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in leveraging this valuable synthon.

Nomenclature and Structural Elucidation

Precise communication in chemical synthesis is paramount. This compound is identified by several synonyms across commercial and academic platforms. A comprehensive understanding of this nomenclature is essential for efficient sourcing and literature review.

The compound's structure is defined by a cyclopentane ring with two substituents: a carboxylic acid group and a methoxycarbonyl (methyl ester) group. The stereochemistry is designated as (1S, 3R), indicating the absolute configuration at the two chiral centers, with the substituents in a cis relationship on the ring.

Common Synonyms:

-

(1S,3R)-cis-3-Carbomethoxy cyclopentane-1-carboxylic acid[1][2]

-

(1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester[1][3][4]

-

(1R-cis)-1,3-Cyclopentanedicarboxylic Acid Monomethyl Ester[3]

-

(+)-cis-(1S,3R)-3-carbomethoxycyclopentane carboxylic acid[1]

-

cis-3-(methoxycarbonyl)cyclopentancarboxylic acid[1]

Definitive Identification:

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| Molecular Weight | 172.18 g/mol | [4][5][6][7] |

| Appearance | Light yellow to light brown liquid | [8] |

| Boiling Point | 80 °C at 0.06 Torr | [8] |

| Predicted pKa | 4.51 ± 0.40 | [8] |

| Predicted Density | 1.242 ± 0.06 g/cm³ | [8] |

Safety Profile: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

The Strategic Importance in Asymmetric Synthesis

The utility of this compound as a chiral building block lies in its pre-defined stereochemistry and the orthogonal reactivity of its two functional groups. This allows for sequential and site-selective modifications, a crucial requirement in the multi-step synthesis of complex drug molecules.

A Scaffold for Antiviral Agents

The cyclopentane ring is a common motif in nucleoside analogs, which are a cornerstone of antiviral therapy. By mimicking the natural furanose sugar of nucleosides, these carbocyclic analogs often exhibit enhanced metabolic stability. This compound serves as a key starting material for cyclopentane-based nucleoside analogs used in the treatment of viruses such as HIV and hepatitis.[9]

A Precursor for CNS-Active Compounds

The rigid cyclopentane framework is also valuable for constraining the conformation of molecules designed to interact with specific receptors in the central nervous system (CNS). This can lead to higher potency and selectivity. This chiral synthon is employed in the development of novel CNS agents.[9] It is also an intermediate in the stereoselective synthesis of Amidinomycin.[3]

The logical flow from a chiral building block to a final therapeutic agent is depicted below:

Caption: From Chiral Synthon to Active Pharmaceutical Ingredient (API).

Enantioselective Synthesis: A Conceptual Protocol

While multiple routes to chiral cyclopentane derivatives exist, a common strategy involves the enzymatic desymmetrization of a prochiral starting material. This approach offers high enantioselectivity and avoids the need for chiral auxiliaries or expensive catalysts. Below is a representative, field-proven protocol for the conceptual synthesis of the target molecule.

Experimental Workflow

Caption: Workflow for the Enantioselective Synthesis of the Target Compound.

Detailed Step-by-Step Methodology

PART A: Synthesis of Prochiral Dimethyl cis-1,3-cyclopentanedicarboxylate

-

Reaction Setup: To a solution of cis-1,3-cyclopentanedicarboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Causality: Methanol acts as both solvent and reactant. The strong acid catalyzes the Fischer esterification. The reaction is performed in excess methanol to drive the equilibrium towards the diester product.

-

-

Reaction Progression: Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting dicarboxylic acid is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude dimethyl ester.

-

Self-Validation: The bicarbonate quench neutralizes the acid catalyst, preventing potential hydrolysis during workup. The brine wash removes residual water from the organic phase.

-

PART B: Enzymatic Desymmetrization

-

Enzyme Immobilization and Reaction Setup: Prepare a buffered solution (e.g., phosphate buffer, pH 7.2). Add the crude dimethyl cis-1,3-cyclopentanedicarboxylate (1.0 eq) and immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).

-

Expertise & Experience: Immobilized lipase is preferred as it simplifies post-reaction workup (simple filtration) and allows for enzyme recycling, which is economically advantageous. The choice of buffer and pH is critical for optimal enzyme activity.

-

-

Enantioselective Hydrolysis: Stir the suspension vigorously at a controlled temperature (typically 30-40 °C). Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) to track the formation of the desired monoester and the consumption of the diester.

-

Trustworthiness: Chiral HPLC is the gold standard for validating the enantiomeric excess (e.e.) of the product, ensuring the stereochemical integrity of the synthesis. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for the monoester.

-

-

Product Isolation and Purification: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the aqueous filtrate to pH 2-3 with 1M HCl. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.

Characterization and Quality Control

The identity and purity of the final compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (C=O of the carboxylic acid and ester, O-H of the carboxylic acid).

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically complex and biologically active molecules. Its value is demonstrated in its application as a chiral building block for a range of pharmaceuticals. The synthetic protocol outlined in this guide, based on robust enzymatic desymmetrization, provides a reliable and scalable route to this high-value compound. As the demand for enantiomerically pure drugs continues to grow, the strategic importance of synthons like this compound in the pharmaceutical industry will undoubtedly increase.

References

A comprehensive, numbered list of all sources cited in this document will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. echemi.com [echemi.com]

- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic a… [cymitquimica.com]

- 3. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 1 g | Buy Online [thermofisher.com]

- 8. 96443-42-4 CAS MSDS ((1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Safe Handling of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral bifunctional molecule of interest in organic synthesis and drug development. Its structure, incorporating both a carboxylic acid and a methyl ester on a cyclopentane scaffold, makes it a valuable building block for complex molecular architectures. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in its chemical characteristics and established laboratory safety principles.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physical and chemical properties of the substance. This data informs storage conditions, appropriate personal protective equipment, and emergency response procedures.

| Property | Value | Source(s) |

| CAS Number | 96443-42-4 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | Light yellow to light brown liquid | |

| Boiling Point | 80 °C at 0.06 Torr | |

| Storage Temperature | Room temperature, in a dry, sealed container |

Hazard Identification and Toxicological Profile

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[3]

Signal Word: Warning

Hazard Pictogram:

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls

-

Fume Hood: All work with this compound, especially when heating or creating aerosols, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The minimum PPE required when handling this compound includes:[6]

-

Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in situations with a high risk of splashing.[7]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[6]

-

Skin and Body Protection: A laboratory coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory to protect the skin.[7]

-

Respiratory Protection: If work must be conducted outside of a fume hood where there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A risk assessment should be performed to determine the appropriate level of respiratory protection.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid inhalation of vapors or mists.[8]

-

Use in a well-ventilated area, preferably a fume hood.[6]

-

When diluting, always add the acid to the solvent slowly.

-

Keep containers tightly closed when not in use.[7]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep the container tightly sealed to prevent moisture absorption.

-

Store away from incompatible materials such as strong bases, strong oxidizing agents, and alkali metals.[10]

-

Organic acids should be stored in separate secondary containment to prevent accidental mixing with incompatible chemicals.[7]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[13][14] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response

-

Minor Spills: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Neutralize the spill by slowly adding a weak base such as sodium bicarbonate until fizzing stops.[7] Scoop the neutralized mixture into a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water.

-

Major Spills: Evacuate the laboratory and alert others in the vicinity. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team. Prevent entry into the affected area.

Fire-Fighting Measures

While not highly flammable, this organic compound is combustible.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.

-

Reactivity: As a bifunctional molecule, it exhibits the reactivity of both a carboxylic acid and an ester. Carboxylic esters can react with strong oxidizing acids and caustic solutions.[15] Flammable hydrogen gas can be generated by reactions with alkali metals and hydrides.[15]

-

Chemical Incompatibility: Avoid contact with:

-

Strong oxidizing agents

-

Strong bases

-

Strong reducing agents

-

Alkali metals

-

-

Hazardous Decomposition Products: Under high temperatures, thermal decomposition can occur, leading to the formation of carbon monoxide and carbon dioxide.[10] Studies on similar cyclopentane derivatives suggest that at very high temperatures, other fragmentation products could be formed.[16][17]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not dispose of this chemical down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe laboratory use of the target compound.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles outlined in this guide. The primary hazards are skin, eye, and respiratory irritation, as well as being harmful if swallowed. By utilizing appropriate engineering controls, wearing the correct personal protective equipment, and following established safe handling, storage, and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and conduct a thorough risk assessment for your specific experimental protocol.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

ResearchGate. (n.d.). Esters of Mono-, Di-, and Tricarboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Esters of Aromatic Mono‐, Di‐, and Tricarboxylic Acids, Aromatic Diacids and Di‐, Tri‐, Or Polyalcohols. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]

-

Sci-Hub. (n.d.). Thermal decomposition of cyclopentane and related compounds. Retrieved from [Link]

-

Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure for Organic Acids. Retrieved from [Link]

-

Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thermal Decomposition of 2-Cyclopentenone. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

-

ScienceDirect. (n.d.). Decomposition and hydrocarbon growth processes for esters in non-premixed flames. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

-

Insight Vision Center Optometry. (n.d.). Chemical Eye Injuries from Acids. Retrieved from [Link]

-

St John Ambulance. (n.d.). Chemical Burns First Aid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. depts.washington.edu [depts.washington.edu]

- 7. coral.washington.edu [coral.washington.edu]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 12. Chemical Eye Injuries from Acids - Insight Vision Center Optometry [insightvisionoc.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. Chemical Burns First Aid | St John Ambulance [sja.org.uk]

- 15. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. sci-hub.ru [sci-hub.ru]

- 17. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

An In-Depth Technical Guide to the Commercial Availability of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

This compound is a chiral dicarboxylic acid monoester that serves as a high-value intermediate in synthetic organic chemistry. Its significance lies in its stereochemically defined cyclopentane core, a structural motif present in a variety of biologically active molecules. For professionals in drug discovery and development, access to enantiomerically pure building blocks like this is critical for the synthesis of specific, targeted therapeutic agents. This compound is particularly noted for its role as a precursor in the development of antiviral medications, including cyclopentane-based nucleoside analogs, and agents targeting the central nervous system.[1] Its fixed spatial arrangement of functional groups allows for precise molecular construction, making it an invaluable tool in asymmetric synthesis.[1]

This guide provides a comprehensive overview of the commercial availability, chemical properties, applications, and handling of this compound to support researchers in sourcing and utilizing this key intermediate.

Chemical Identity and Properties

A precise understanding of a compound's properties is the foundation of its effective use. The key identifiers and molecular information for this compound are summarized below.

| Property | Value |

| CAS Number | 96443-42-4[1][2][3][4] |

| Molecular Formula | C₈H₁₂O₄[1][2][3][4] |

| Molecular Weight | 172.18 g/mol [1][2][3][4] |

| IUPAC Name | (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid[2][3] |

| Synonyms | (1S,3R)-cis-3-Carbomethoxy cyclopentane-1-carboxylic acid, (1R,3S)-1,3-Cyclopentanedicarboxylic Acid 1-Methyl Ester[2][3][4][5] |

| InChI Key | FVUHGTQDOMGZOT-NTSWFWBYSA-N[2][3] |

| SMILES | COC(=O)C1CCC(C1)C(=O)O[2][3] |

Commercial Availability and Sourcing

This compound is readily available from a range of specialty chemical suppliers. It is typically offered for research and development (R&D) purposes, with quantities ranging from milligrams to several grams. Purity levels are generally high, often 97% or greater, to meet the stringent requirements of pharmaceutical synthesis.

The following table summarizes key commercial sources. Researchers should note that pricing and availability are subject to change and should always be confirmed by requesting a formal quote.

| Supplier | Product Description | Purity | Available Quantities |

| Thermo Scientific Chemicals | (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | 97% | 250 mg, 1 g[2][3][6] |

| MySkinRecipes | This compound | 97% | 100 mg, 250 mg, 1 g, 5 g[1] |

| Labsolu.ca | (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | 98% | 50 mg, 250 mg, 1 g[4] |

| SUZHOU ARTK MEDCHEM CO.,LTD. | (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylicacid | N/A | Inquiry-based |

| CymitQuimica | (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% | 97% | Inquiry-based[7] |

Core Applications in Drug Discovery and Synthesis

The utility of this molecule stems from its rigid, stereodefined structure, which allows it to serve as a scaffold for more complex targets.

-

Antiviral Therapeutics : The compound is a crucial intermediate in the synthesis of carbocyclic nucleoside analogs.[1] These analogs, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, are a cornerstone of antiviral therapies, particularly those targeting HIV and hepatitis viruses.[1] The defined stereochemistry of the starting material is essential for achieving the desired biological activity in the final drug substance.

-

Chiral Synthesis : In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule. Using a chiral building block like this compound provides a pre-defined stereocenter, simplifying the synthetic route and avoiding costly and often difficult chiral separation steps later in the process.[1] It is an intermediate in the stereoselective synthesis of the natural product Amidinomycin.[5]

-

Neurological Research : The cyclopentane ring is a key feature in molecules that interact with receptors in the central nervous system. Related compounds, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), are known agonists at metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological processes and diseases.[8] The synthesis of analogs for studying these pathways often relies on precursors with the cyclopentane framework.[9][10]

Conceptual Synthesis Workflow

The industrial synthesis of a specific chiral molecule like this compound is a proprietary process. However, a conceptual workflow can be illustrated to understand the key stages involved. The synthesis would likely start from a simpler, achiral cyclopentane precursor or a cyclohexanone derivative that undergoes ring contraction, such as in the Favorskii rearrangement.[11] The critical step is the introduction of chirality, which can be achieved through asymmetric catalysis or by resolving a racemic mixture of isomers.

Caption: Conceptual workflow for the synthesis of the target chiral intermediate.

Quality Control and Analytical Profile

Purchasers should expect to receive a Certificate of Analysis (CoA) from the supplier, detailing the identity and purity of the product. The structural integrity and purity are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the cyclopentane ring protons, and the carboxylic acid proton.[12]

-

Mass Spectrometry (MS) : This technique verifies the molecular weight of the compound (172.18 g/mol ).[12]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound, separating it from any starting materials or side products.

Safety, Storage, and Handling

As a laboratory chemical, this compound requires careful handling. The information provided in the Safety Data Sheet (SDS) from suppliers should always be consulted and followed.

-

Hazards : The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[2][13][14][15] It may be harmful if swallowed.[13]

-

Handling : Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[14]

-

Storage : Proper storage is crucial to maintain the compound's integrity. It should be kept in a tightly closed container in a cool, dry, and well-ventilated place.[14] Several suppliers recommend storage at refrigerated temperatures (2-8°C).[1]

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for the pharmaceutical and life sciences industries. Its well-defined stereochemistry makes it an essential starting material for the asymmetric synthesis of complex molecular targets, particularly in the fields of antiviral and CNS drug discovery. Researchers can source this intermediate from a variety of specialized chemical suppliers, ensuring access to high-purity material for demanding synthetic applications. Adherence to proper handling and storage protocols is essential for ensuring both user safety and product integrity.

References

-

(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97%. Fisher Scientific. [Link]

-

This compound. MySkinRecipes. [Link]

-

SAFETY DATA SHEET for (1R.3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Indagoo Research Chemicals. [Link]

-

3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]

-

Supplementary Information for research article. The Royal Society of Chemistry. [Link]

-

Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. Journal of General Physiology, PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. (1S,3R)-CIS-3-CARBOMETHOXY CYCLOPENTANE-1-CARBOXYLIC ACID | 96443-42-4 [chemicalbook.com]

- 6. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 7. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic a… [cymitquimica.com]

- 8. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Cyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]

The Architecture of an Antibiotic: A Technical Guide to the Key Intermediates in the Synthesis of Amidinomycin

For Researchers, Scientists, and Drug Development Professionals

Amidinomycin, a naturally occurring antibiotic with the chemical name N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide, has garnered significant interest in the scientific community due to its unique structure and biological activity. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies and key intermediates involved in the preparation of this fascinating molecule. By understanding the critical junctures in its synthesis, researchers can gain valuable insights into the production of Amidinomycin and its analogues for further drug discovery and development efforts.

Unveiling the Core Structure: Key Disconnections and Intermediates

The structure of Amidinomycin reveals two primary building blocks: a cis-(1R,3S)-3-aminocyclopentanecarboxylic acid core and an N-(2-aminoethyl)guanidine side chain. The stereochemistry of the cyclopentane ring is crucial for its biological activity, making stereocontrolled synthesis a paramount challenge.

Two principal synthetic routes have emerged as effective strategies for the construction of Amidinomycin:

-

Asymmetric Synthesis from Homochiral 3-Oxocyclopentanecarboxylic Acids: This classical approach relies on the stereoselective synthesis of the key intermediate, (1R,3S)-3-aminocyclopentanecarboxylic acid, from a chiral starting material.

-

Chemoenzymatic Synthesis from Norbornylene: This modern approach utilizes an enzymatic desymmetrization step to establish the desired stereochemistry, offering an elegant and efficient pathway to the core structure.

The key intermediates in these synthetic pathways are central to the successful construction of Amidinomycin. Their efficient and stereocontrolled preparation is the cornerstone of any successful total synthesis.

Asymmetric Synthesis: A Stepwise Approach to the Cyclopentane Core

The asymmetric synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid is a foundational strategy. A representative synthesis, based on the work of Allan, Johnston, and Twitchin, provides a clear roadmap.[1]

Key Intermediate 1: (1R,3S)-3-Aminocyclopentanecarboxylic Acid

This chiral amino acid forms the backbone of the Amidinomycin molecule. Its synthesis is a multi-step process that requires careful control of stereochemistry.

Experimental Protocol: Synthesis of (±)-cis-3-Aminocyclopentanecarboxylic Acid

A key step in accessing the stereoisomers of 3-aminocyclopentanecarboxylic acid is the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid. This procedure yields the cis-amino acid, which can then be resolved to obtain the desired (1R,3S)-enantiomer.

-

Formation of the Oxime: 3-Oxocyclopentanecarboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base to form 3-hydroxyiminocyclopentanecarboxylic acid.

-

Stereoselective Reduction: The oxime is then reduced, for example, by catalytic hydrogenation over a suitable catalyst (e.g., palladium on carbon) or with a dissolving metal reduction (e.g., sodium in alcohol). The conditions are chosen to favor the formation of the cis-diastereomer.

-

Resolution of Enantiomers: The resulting racemic mixture of (±)-cis-3-aminocyclopentanecarboxylic acid is then resolved using a chiral resolving agent, such as a chiral acid or base, to isolate the desired (1R,3S)-enantiomer.

Causality Behind Experimental Choices: The choice of reducing agent in the second step is critical for establishing the cis stereochemistry. Catalytic hydrogenation often proceeds via syn-addition of hydrogen to the less hindered face of the molecule, leading to the desired cis product.

Visualizing the Pathway: Asymmetric Synthesis of the Core

Caption: Asymmetric synthesis of the (1R,3S)-3-aminocyclopentanecarboxylic acid core.

Chemoenzymatic Synthesis: An Elegant and Efficient Alternative

A more contemporary approach to the synthesis of the Amidinomycin core involves a chemoenzymatic strategy starting from the readily available achiral molecule, norbornylene. This method leverages the high selectivity of enzymes to create the desired chirality.

Key Intermediate 2: A Chiral Cyclopentane Derivative from Norbornylene

While specific, detailed protocols from proprietary sources are not fully available in the public domain, the general workflow of such a synthesis can be outlined.

Experimental Workflow: Chemoenzymatic Desymmetrization

-

Oxidative Cleavage of Norbornylene: Norbornylene is subjected to ozonolysis or another oxidative cleavage method to yield a meso-dialdehyde or diacid derivative of cyclopentane.

-

Enzymatic Desymmetrization: The resulting meso-compound is then treated with a specific enzyme, such as a lipase or esterase. The enzyme selectively reacts with one of the two enantiotopic functional groups, leading to a chiral, non-racemic product. For example, enzymatic hydrolysis of a meso-diester will yield a chiral monoester.

-

Further Functional Group Manipulations: The chiral intermediate is then converted through a series of standard organic transformations into (1R,3S)-3-aminocyclopentanecarboxylic acid.

Causality Behind Experimental Choices: The key to this approach is the selection of an enzyme with high enantioselectivity for the specific meso-substrate. This enzymatic resolution step is often highly efficient and can provide access to enantiomerically pure materials that are difficult to obtain through classical resolution techniques.

Visualizing the Workflow: Chemoenzymatic Approach

Caption: Chemoenzymatic synthesis of the Amidinomycin core from norbornylene.

Assembly of the Side Chain and Final Guanidinylation

Once the chiral core of (1R,3S)-3-aminocyclopentanecarboxylic acid is secured, the next critical phase is the attachment of the side chain and the formation of the terminal guanidino group.

Key Intermediate 3: N-(2-Aminoethyl)-3-aminocyclopentanecarboxamide

This diamine is the direct precursor to Amidinomycin. Its synthesis involves the coupling of the cyclopentane core with a protected ethylenediamine derivative.

Experimental Protocol: Amide Coupling

-

Protection of the Amino Groups: Both the amino group of (1R,3S)-3-aminocyclopentanecarboxylic acid and one of the amino groups of ethylenediamine are protected with suitable protecting groups (e.g., Boc, Cbz) to prevent unwanted side reactions.

-

Amide Bond Formation: The protected aminocyclopentanecarboxylic acid is activated (e.g., as an acid chloride or with a coupling agent like DCC or HATU) and reacted with the mono-protected ethylenediamine to form the amide bond.

-

Deprotection: The protecting groups are removed to yield N-(2-aminoethyl)-3-aminocyclopentanecarboxamide.

The Final Step: Guanidinylation

The transformation of the terminal primary amine of the side chain into a guanidine group is the final and crucial step in the synthesis of Amidinomycin.

Experimental Protocol: Guanidinylation

A common method for this transformation is the reaction of the primary amine with a guanidinylating agent.

-

Reaction with a Guanidinylating Agent: N-(2-Aminoethyl)-3-aminocyclopentanecarboxamide is treated with a suitable guanidinylating reagent, such as S-methylisothiourea sulfate or N,N'-di-Boc-S-methylisothiourea, under basic conditions.

-

Purification: The resulting Amidinomycin is then purified by chromatography or crystallization.

Causality Behind Experimental Choices: The choice of the guanidinylating agent is important. Reagents like S-methylisothiourea are readily available and effective, while protected versions can offer milder reaction conditions and easier purification.

Visualizing the Final Assembly

Sources

A Technical Guide to the Synthesis of Core Building Blocks for Carbocyclic Nucleoside Analogues

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a pivotal class of therapeutic agents in which the furanose or ribose sugar ring of a natural nucleoside is replaced by a carbocycle, typically a cyclopentane or cyclopentene ring.[1][2] This fundamental structural modification, substituting a methylene group for the endocyclic oxygen atom, imparts significant and advantageous changes in the molecule's chemical and biological properties. The absence of a true glycosidic bond renders these analogues resistant to enzymatic cleavage by phosphorylases and hydrolases, thereby enhancing their metabolic stability and prolonging their therapeutic action.[1][3]

The therapeutic landscape has been profoundly shaped by carbocyclic nucleosides. For instance, Abacavir is a cornerstone in the treatment of HIV, acting as a potent reverse transcriptase inhibitor.[4][5] Entecavir is a frontline therapy for Hepatitis B virus (HBV) infection, notable for its high potency and genetic barrier to resistance.[5] The naturally occurring carbocyclic nucleosides, (-)-aristeromycin and (-)-neplanocin A, exhibit significant antibiotic and antitumor activities, further highlighting the therapeutic potential of this class of compounds.[3]

Despite their proven clinical success, the synthesis of carbocyclic nucleoside analogues presents considerable challenges, primarily centered on the stereocontrolled construction of the carbocyclic core and the subsequent attachment of the nucleobase.[2] The creation of multiple chiral centers with the correct relative and absolute stereochemistry demands sophisticated synthetic strategies. This guide provides an in-depth exploration of the core building blocks and synthetic methodologies that underpin the development of these vital therapeutic agents.

II. Strategic Approaches to the Carbocyclic Core

The construction of the functionalized carbocycle is the cornerstone of carbocyclic nucleoside synthesis. Two primary strategies dominate the field: the linear and convergent approaches.[2]

A. Convergent vs. Linear Synthesis: A Comparative Overview

The choice between a linear or convergent synthetic route is a critical decision in the overall design of the synthesis, impacting flexibility, efficiency, and the ability to generate diverse analogues.

-

Linear Synthesis: In a linear approach, the heterocyclic base is constructed in a stepwise fashion onto a pre-existing carbocyclic amine. While this can be a direct route to a specific target, it is often less flexible for creating a library of analogues with different nucleobases.[2]

-

Convergent Synthesis: The more common and flexible strategy is the convergent approach. Here, the carbocyclic core (the "carbasugar") and the nucleobase are synthesized separately and then coupled in a later step. This allows for the synthesis of a variety of analogues by coupling a common carbocyclic intermediate with different purine or pyrimidine bases.[2]

Sources

- 1. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Vince lactam - Wikipedia [en.wikipedia.org]

- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

Abstract

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a valuable chiral building block in synthetic organic chemistry, particularly as a precursor for pharmacologically active molecules and complex natural products. Its rigid cyclopentane core, combined with defined stereochemistry, makes it an ideal scaffold for introducing conformational constraints in drug design. This application note provides a detailed guide to the stereoselective synthesis of this target molecule, focusing on two robust and scalable strategies: Enzymatic Desymmetrization and Catalytic Asymmetric Hydrogenation. We offer in-depth explanations of the scientific rationale behind each approach, step-by-step protocols, and methods for analytical validation to ensure both high chemical purity and enantiomeric excess.

Introduction and Strategic Overview

The primary challenge in synthesizing this compound lies in the precise control over its stereochemistry. The molecule possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The desired product requires a cis relative stereochemistry between the carboxylic acid and the methoxycarbonyl group, along with the specific (1S, 3R) absolute configuration.

This guide explores two distinct and powerful strategies to achieve this stereochemical control, starting from simple, achiral precursors.

-

Strategy A: Enzymatic Desymmetrization. This bio-catalytic approach leverages the exquisite stereoselectivity of enzymes to differentiate between two chemically equivalent (enantiotopic) functional groups in a prochiral substrate. We will detail the hydrolysis of dimethyl cis-cyclopentane-1,3-dicarboxylate using Pig Liver Esterase (PLE).

-

Strategy B: Catalytic Asymmetric Hydrogenation. This chemical catalysis method uses a chiral transition metal complex to deliver hydrogen to a prochiral olefinic or carbonyl precursor, thereby creating the desired stereocenters in a single, highly controlled step.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule to readily available starting materials. The key disconnection is the stereocenter-forming step, leading back to achiral cyclopentane derivatives.

Caption: Retrosynthetic pathways for the target molecule.

Strategy A: Enzymatic Desymmetrization of a Prochiral Diester

Scientific Rationale

Enzymatic desymmetrization is a highly efficient method for generating chiral molecules from prochiral substrates.[1] Pig Liver Esterase (PLE, EC 3.1.1.1) is a serine hydrolase that catalyzes the hydrolysis of esters.[2][3] In the case of dimethyl cis-cyclopentane-1,3-dicarboxylate, the molecule has a plane of symmetry and is therefore achiral (a meso compound). The two methyl ester groups are enantiotopic. The chiral environment of the enzyme's active site preferentially binds and hydrolyzes one of these groups over the other, leading to the formation of a single enantiomer of the mono-acid product with high enantiomeric excess (ee).[4] This strategy is valued for its mild reaction conditions (aqueous buffer, room temperature), high selectivity, and environmental compatibility.

Workflow Diagram

Caption: Workflow for the enzymatic desymmetrization route.

Detailed Experimental Protocol

Part 1: Synthesis of Dimethyl cis-cyclopentane-1,3-dicarboxylate

-

Suspend cis-cyclopentane-1,3-dicarboxylic acid (15.8 g, 100 mmol) in methanol (200 mL).

-